molecular formula C38H76N2O5 B13815362 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate CAS No. 6311-10-0

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate

Cat. No.: B13815362
CAS No.: 6311-10-0
M. Wt: 641.0 g/mol
InChI Key: HLYGEFVABJFGJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate typically involves the reaction of hexadecyl isocyanate with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(octadecylcarbamoyloxy)ethoxy]ethyl N-octadecylcarbamate
  • 2-[2-(dodecylcarbamoyloxy)ethoxy]ethyl N-dodecylcarbamate
  • 2-[2-(decylcarbamoyloxy)ethoxy]ethyl N-decylcarbamate

Uniqueness

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate is unique due to its specific chain length and structural features, which confer distinct physicochemical properties and biological activities compared to similar compounds. Its hexadecyl chains provide enhanced hydrophobicity and membrane interaction capabilities .

Properties

CAS No.

6311-10-0

Molecular Formula

C38H76N2O5

Molecular Weight

641.0 g/mol

IUPAC Name

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate

InChI

InChI=1S/C38H76N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-37(41)44-35-33-43-34-36-45-38(42)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

HLYGEFVABJFGJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OCCOCCOC(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

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